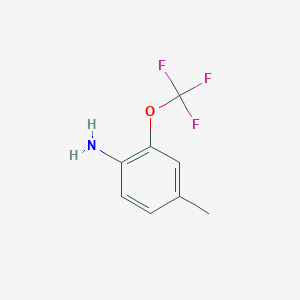

4-Methyl-2-(trifluoromethoxy)aniline

Description

Significance of Aryl Trifluoromethoxy Moieties in Advanced Chemical Systems

The trifluoromethoxy group (-OCF3) is a critical functional group in medicinal and materials chemistry due to the distinctive properties it imparts to an aryl system. nih.gov Its significance stems from a unique combination of high electronegativity and lipophilicity. nih.gov The -OCF3 group is one of the most lipophilic substituents used in drug design, a property that can enhance a molecule's ability to permeate biological membranes. researchgate.net

Furthermore, the trifluoromethoxy group is a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the aromatic ring to which it is attached. This electronic modulation can influence a molecule's reactivity and its binding affinity to biological targets. nih.gov A key feature of the aryl trifluoromethoxy moiety is its metabolic stability; the carbon-fluorine bonds are exceptionally strong, making the group resistant to metabolic degradation and thereby potentially increasing the half-life of a drug candidate. researchgate.net The unique conformational arrangement of the trifluoromethoxy group, which tends to lie orthogonal to the plane of the aromatic ring, can also provide additional steric interactions that may improve binding at a target site. nih.gov

| Property | 4-(Trifluoromethoxy)aniline | 4-Methyl-3-(trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

|---|---|---|---|

| CAS Number | 461-82-5 | 65934-74-9 | 455-14-1 |

| Molecular Formula | C₇H₆F₃NO | C₈H₈F₃N | C₇H₆F₃N |

| Molecular Weight | 177.12 g/mol | 175.15 g/mol | 161.12 g/mol |

| Boiling Point | 73-75 °C (10 mmHg) | 204 °C | 83 °C (12 mmHg) |

| Density | 1.32 g/mL at 20 °C | 1.220 g/mL at 25 °C | 1.283 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.463 | 1.490 | 1.483 |

Historical Context of Fluorinated Aniline Derivatives in Academic Investigations

The field of organofluorine chemistry, which provides the foundation for fluorinated anilines, has its origins in the 19th century. wikipedia.orgresearchgate.net One of the first syntheses of an organofluorine compound was reported in 1835. wikipedia.org Alexander Borodin later pioneered halogen exchange in 1862, a method that remains fundamental in industrial fluorine chemistry. nih.gov However, the extreme reactivity and hazardous nature of fluorinating agents like elemental fluorine, which was first isolated by Henri Moissan in 1886, significantly hindered the development of the field for many decades. nih.govnumberanalytics.com

A major expansion in organofluorine chemistry occurred following World War II, driven by military applications and the subsequent search for civilian uses of wartime technologies. researchgate.netnih.gov This era saw the commercial production of fluorocarbons and the introduction of fluoropolymers like Polytetrafluoroethylene (PTFE). researchgate.net In medicinal chemistry, the strategic incorporation of fluorine into organic molecules gained traction as researchers recognized its ability to dramatically alter a compound's biological properties. researchgate.netnih.gov Fluorinated aniline derivatives became important scaffolds in this context, serving as key intermediates for pharmaceuticals and agrochemicals. nbinno.comontosight.ai The introduction of fluorine was found to enhance metabolic stability, binding affinity, and bioavailability, establishing fluorination as a cornerstone strategy in modern drug discovery. nih.gov

Scope and Research Imperatives for 4-Methyl-2-(trifluoromethoxy)aniline

The primary research imperative for this compound is its application as a specialized building block in organic synthesis. nbinno.comnih.gov The molecule is designed for facile incorporation into larger, more complex structures, providing a pre-functionalized aromatic ring with a specific arrangement of functional groups. The amine group serves as a reactive handle for a wide range of coupling reactions, the methyl group provides steric and electronic influence, and the trifluoromethoxy group confers the beneficial properties discussed previously.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGZMSIUKCVZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Methyl 2 Trifluoromethoxy Aniline

Established Synthetic Pathways for Aryl Trifluoromethoxylation

The introduction of a trifluoromethoxy group onto an aromatic ring can be achieved through several general methodologies. These can be broadly categorized into nucleophilic, electrophilic, and metal-catalyzed strategies.

Nucleophilic Aromatic Substitution Strategies (SAr)

Historically, the synthesis of aryl trifluoromethyl ethers often involved harsh reaction conditions. One of the earliest methods, reported by Yagupolskii in 1955, involved the chlorination of electron-deficient anisoles followed by a chlorine-fluorine exchange using reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF). nih.gov Another approach involves the oxidative desulfurization-fluorination of xanthates derived from phenols. mdpi.com These methods, while foundational, often suffer from limited substrate scope and the use of highly toxic reagents. researchgate.net

More contemporary nucleophilic approaches have focused on the generation and reaction of the trifluoromethoxide anion. However, its thermal instability poses a significant hurdle. nih.govharvard.edu One strategy to circumvent this involves the in situ generation of benzyne (B1209423) intermediates, which can then be trapped by trifluoromethoxide. nih.gov

Electrophilic Trifluoromethoxylation Protocols

The development of electrophilic trifluoromethylating reagents has provided a powerful alternative for the synthesis of trifluoromethyl-containing compounds. conicet.gov.arbeilstein-journals.orgnih.gov Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) can deliver an electrophilic "CF3+" equivalent to various nucleophiles. mdpi.comconicet.gov.arbeilstein-journals.org

While direct electrophilic trifluoromethoxylation of arenes is challenging, a two-step sequence involving the O-trifluoromethylation of N-protected N-(hetero)aryl-N-hydroxylamines followed by an intramolecular OCF3 migration has proven effective. nih.govresearchgate.netresearchgate.net This method provides a pathway to ortho-trifluoromethoxylated anilines. nih.gov Photocatalytic radical coupling reactions of N-aryl-N-hydroxylamides with trifluoromethyl iodide also offer a route to these compounds, although it requires the preparation of specific precursors. mdpi.com

Metal-Catalyzed Coupling Reactions for Ar-O-CF3 Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. However, the development of a general palladium-catalyzed trifluoromethoxylation of aryl halides has been hampered by the thermal instability of the trifluoromethoxide anion under typical basic and high-temperature reaction conditions. harvard.edu

A significant breakthrough came with the report of a silver-mediated cross-coupling of trifluoromethoxide with aryl stannanes and arylboronic acids. harvard.edunih.govacs.org This method allows for the formation of the Caryl–OCF3 bond under milder conditions, tolerating a variety of functional groups. harvard.edu The reaction is hypothesized to proceed through a high-valent silver complex. harvard.edunih.gov While effective, this protocol has limitations, particularly with substrates containing basic nitrogen functional groups. harvard.edunih.gov More recently, photocatalytic methods have emerged for the C-H trifluoromethoxylation of arenes, utilizing the generation of the •OCF3 radical. nih.govnih.govnih.gov

Targeted Synthesis of 4-Methyl-2-(trifluoromethoxy)aniline

The synthesis of a specifically substituted compound like this compound requires careful consideration of regioselectivity and precursor chemistry.

Regioselective Functionalization Techniques

Achieving the desired 1,2,4-substitution pattern on the aniline (B41778) ring is a key challenge. The directing effects of the amino and methyl groups on the aromatic ring typically favor electrophilic substitution at the ortho and para positions relative to the activating group. Therefore, direct functionalization of p-toluidine (B81030) (4-methylaniline) would likely lead to a mixture of isomers.

A more controlled approach involves the synthesis of an appropriately substituted precursor where the regiochemistry is pre-determined. For instance, a strategy could involve the synthesis of a substituted nitrobenzene (B124822) or phenol, followed by the introduction of the trifluoromethoxy and amino groups in a controlled manner.

A notable strategy for synthesizing ortho-trifluoromethoxylated anilines involves a two-step process: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3 migration. jove.com This method has been shown to be operationally simple and scalable. jove.com

Precursor Chemistry and Reaction Optimization

The choice of starting material is crucial for the successful synthesis of this compound. A plausible precursor could be 2-amino-5-methylphenol. The phenolic hydroxyl group could be converted to a trifluoromethoxy group using one of the methods described in section 2.1.

Alternatively, a precursor such as 4-methyl-2-nitrophenol (B89549) could be utilized. The hydroxyl group could first be trifluoromethoxylated, followed by the reduction of the nitro group to an amine. The reduction of a nitro group can be achieved using various methods, including catalytic hydrogenation. youtube.com

Optimization of reaction conditions is critical to maximize the yield and purity of the final product. This includes the choice of solvent, temperature, catalyst, and reagents. For metal-catalyzed reactions, the selection of the appropriate ligand can significantly influence the outcome. For the OCF3 migration strategy, optimizing the temperature and reaction time for the thermal rearrangement is essential to ensure complete conversion and minimize side reactions. jove.com

Below is a table summarizing various synthetic approaches for aryl trifluoromethoxylation, which could be adapted for the synthesis of this compound.

| Methodology | Reagents/Catalysts | Advantages | Limitations | Reference(s) |

| Nucleophilic Aromatic Substitution | SbF3, HF | Foundational method | Harsh conditions, limited scope | nih.gov |

| Oxidative Desulfurization-Fluorination | N-haloimides, Pyridine-HF | Milder than classic methods | Use of toxic reagents | mdpi.com |

| Electrophilic Trifluoromethylation & Migration | Togni/Umemoto reagents | Access to ortho-substituted anilines | Requires precursor synthesis | nih.govresearchgate.netresearchgate.net |

| Silver-Mediated Cross-Coupling | Ag(I) salts | Mild conditions, good functional group tolerance | Stoichiometric silver, issues with basic substrates | harvard.edunih.gov |

| Photocatalytic C-H Trifluoromethoxylation | Ru/Ir photocatalysts | Direct C-H functionalization | Often requires excess arene | nih.govnih.govnih.gov |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for industrially relevant molecules like this compound. Key considerations include the use of less hazardous reagents, the development of catalytic processes, and the minimization of waste.

In the synthesis of related fluorinated anilines, traditional methods often employ harsh reagents and stoichiometric amounts of reactants, leading to significant environmental burdens. The development of greener alternatives is therefore a critical area of research. For instance, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can reduce the need for stoichiometric activators and improve atom economy.

Furthermore, the choice of solvent plays a crucial role in the environmental impact of a synthesis. The replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key objective. While specific green synthetic routes for this compound are not extensively documented, the broader trends in the synthesis of fluorinated aromatics point towards the adoption of such sustainable practices.

A significant advancement in green chemistry is the development of metal-free synthetic domino processes. These methods can eliminate the need for isolating unstable intermediates, such as azides, resulting in high yields of valuable products for medicinal chemistry and agrochemicals, while also reducing environmental impact and safety risks.

Emerging Synthetic Methodologies

The field of organic synthesis is continuously evolving, with new technologies offering unprecedented efficiency, selectivity, and sustainability. The synthesis of this compound stands to benefit from these innovations.

Photoredox Catalysis in C-O Bond Formation for Trifluoromethoxyanilines

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. In the context of trifluoromethoxyanilines, photoredox catalysis offers a promising avenue for the construction of the key C-O bond of the trifluoromethoxy group. This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the generation of highly reactive intermediates from otherwise unreactive precursors.

While a direct application to this compound is yet to be widely reported, the principles of photoredox-mediated trifluoromethoxylation of aromatic rings are well-established. These reactions often involve the use of an electrophilic trifluoromethoxylating reagent and a suitable photocatalyst. The reaction proceeds through the generation of a trifluoromethoxyl radical or a related reactive species that can then engage with the aromatic substrate. The mild reaction conditions, high functional group tolerance, and the potential for novel reactivity patterns make photoredox catalysis an attractive strategy for the synthesis of complex trifluoromethoxyanilines.

Flow Chemistry Applications in this compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals, including improved safety, enhanced reaction control, and facile scalability. For the production of this compound, flow chemistry could be particularly beneficial.

Many of the reactions involved in the synthesis of fluorinated anilines, such as nitrations, hydrogenations, and cross-coupling reactions, can be exothermic and require careful control of reaction parameters. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange, mitigating the risks associated with thermal runaways. Furthermore, the precise control over residence time and stoichiometry in a flow system can lead to improved yields and selectivities.

The integration of in-line purification and analysis techniques within a continuous flow setup can enable the development of fully automated and streamlined synthetic processes. This approach not only enhances efficiency but also minimizes manual handling of potentially hazardous materials. As the demand for fluorinated building blocks continues to grow, the adoption of flow chemistry for the production of compounds like this compound is expected to become increasingly prevalent.

Biocatalytic Routes to Fluorinated Aniline Derivatives

Biocatalysis, the use of enzymes to catalyze chemical transformations, offers a highly selective and environmentally benign approach to organic synthesis. The application of biocatalysis to the synthesis of fluorinated compounds, including aniline derivatives, is an area of growing interest. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit exquisite levels of chemo-, regio-, and stereoselectivity.

While specific biocatalytic routes to this compound have not been described, the enzymatic toolbox for the synthesis of fluorinated molecules is expanding. For instance, engineered cytochrome P450 enzymes have been shown to catalyze the selective fluorination of aromatic compounds. Similarly, transaminases can be employed for the asymmetric synthesis of chiral amines, which could be relevant for the synthesis of more complex derivatives of this compound.

The development of novel enzymes through directed evolution and protein engineering is continuously pushing the boundaries of what is possible in biocatalysis. In the future, it is conceivable that bespoke enzymes could be designed for the direct and selective synthesis of this compound and other valuable fluorinated building blocks.

Mechanistic Investigations of Reactions Involving 4 Methyl 2 Trifluoromethoxy Aniline

Elucidation of Reaction Pathways

The reaction pathways of 4-Methyl-2-(trifluoromethoxy)aniline are dictated by the interplay of its three distinct functional components: the trifluoromethoxy group, the amine functionality, and the methyl-substituted aromatic ring. Understanding the mechanistic principles governing the reactivity of each component is crucial for predicting and controlling chemical transformations.

The trifluoromethoxy (-OCF₃) group is characterized by exceptionally strong carbon-fluorine (C-F) bonds, which makes their activation a significant chemical challenge. rsc.orgresearchgate.net The high polarity and bond energy of the C-F bond often necessitate the use of transition metal catalysts or harsh reaction conditions to achieve functionalization. researchgate.net The activation of a single C-F bond in a trifluoromethyl or trifluoromethoxy group is particularly difficult because the remaining C-F bonds become even stronger after the first is cleaved. rsc.org

Mechanistic studies on related trifluoromethyl arenes (ArCF₃) provide insight into potential pathways for -OCF₃ activation. rsc.orgrsc.org Transition metal-catalyzed reactions are a primary focus, often involving low-valent metal complexes of nickel or palladium. researchgate.netmdpi.com The prevailing mechanisms typically proceed through one of the following pathways:

Oxidative Addition: A low-valent metal center, such as Pd(0) or Ni(0), inserts into the C-F bond. This is a critical step that forms an organometallic intermediate, which can then undergo further reactions like reductive elimination or transmetalation. mdpi.com

Single Electron Transfer (SET): In some cases, particularly with alkali earth metals or electrochemical methods, a single electron is transferred to the trifluoromethylarene, generating a radical anion that can then fragment, cleaving a C-F bond. rsc.org

Cooperative Catalysis: Systems using a combination of catalysts, such as palladium and copper, have been shown to enable selective activation of a single C-F bond, suggesting a more complex mechanism where both metals play distinct roles. rsc.org

While direct C-F activation of the trifluoromethoxy group is less common than for trifluoromethyl groups, these established mechanisms for ArCF₃ provide the foundational principles for developing such transformations. rsc.org The development of catalytic methods for the selective functionalization of a single C-F bond in these groups would be highly valuable for diversifying the resulting molecular structures. rsc.orgnih.gov

The primary amine (-NH₂) group in this compound is a powerful determinant of its reactivity. Its role can be categorized into several key functions:

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, readily participating in reactions with electrophiles. This is fundamental to many derivatization reactions, such as acylation, alkylation, and the formation of heterocyclic rings. For example, anilines are known to react with compounds like 2-chloronicotinate to form new C-N bonds. ganeshremedies.com

Directing Group in Electrophilic Aromatic Substitution: The amine is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. In this compound, this directing effect would strongly favor substitution at the positions ortho to the amine (positions 3 and 5).

Ligand/Directing Group in C-H Activation: The amine functionality can coordinate to a metal catalyst, directing it to activate and functionalize a nearby C-H bond. In palladium-catalyzed reactions, the amine can act as a directing group for meta-C–H functionalization, a transformation that is typically difficult to achieve. nih.gov

Basicity and Intermediate Formation: The basicity of the amine allows it to react with acids. In certain reactions, such as CO₂ chemisorption, primary amines can form intermolecular ammonium (B1175870) carbamates, a process that involves the transfer of a proton from a carbamic acid intermediate to a second amine group. nih.govresearchgate.net This highlights the amine's ability to participate in proton transfer and stabilize charged intermediates.

The reactivity of the amine is modulated by the electronic effects of the other ring substituents. The electron-donating methyl group enhances its nucleophilicity, while the electron-withdrawing trifluoromethoxy group diminishes it.

The reactivity of the benzene (B151609) ring in this compound is governed by the combined electronic and steric effects of the amine, methyl, and trifluoromethoxy substituents.

Trifluoromethoxy (-OCF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, deactivating the aromatic ring towards electrophilic substitution. mdpi.comontosight.ai Its presence increases the molecule's lipophilicity and metabolic stability. mdpi.com As a deactivating group, it generally directs incoming electrophiles to the meta position.

Methyl (-CH₃) Group: The methyl group is a weak electron-donating group through hyperconjugation and induction. It activates the aromatic ring towards electrophilic substitution and is an ortho-, para-director. Computational studies on 4-methyl aniline (B41778) show that the methyl group influences reaction kinetics, for instance, in reactions with hydroxyl radicals. doaj.orgmdpi.com

Combined Effect: The directing effects of the substituents are in partial opposition. The powerful ortho-, para-directing amine group dominates, strongly activating positions 3 and 5 for electrophilic attack. The methyl group at position 4 also directs to positions 3 and 5. The trifluoromethoxy group at position 2 deactivates the ring but its meta-directing influence would also favor substitution at position 5. Therefore, electrophilic substitution is overwhelmingly favored at position 5, with position 3 being the next most likely site, though sterically hindered by the adjacent -OCF₃ group.

This complex interplay of activating and deactivating groups, along with competing directing effects, allows for selective functionalization of the aromatic ring depending on the choice of reagents and reaction conditions.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Detailed kinetic and thermodynamic data specifically for this compound are not widely published. However, studies on closely related compounds, such as 4-methyl aniline, provide a strong basis for understanding these aspects.

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have elucidated the reaction mechanism and kinetics. mdpi.comresearchgate.net The reaction proceeds through multiple pathways, with the formation of the NH-C₆H₄-CH₃ radical being the key product. doaj.org Such reactions are often found to follow second-order kinetics. researchgate.net The rate of reaction for 4-methyl aniline with OH radicals is significantly faster than that of toluene (B28343) but slower than that of aniline, demonstrating the electronic influence of the substituents. doaj.orgresearchgate.net

The introduction of a strong electron-withdrawing trifluoromethoxy group at the 2-position would be expected to have a significant impact on these parameters:

Kinetics: The rate of reactions involving the nucleophilic amine group (e.g., acylation) would likely decrease due to the reduced electron density on the nitrogen. Similarly, the rate of electrophilic aromatic substitution would be lower compared to 4-methyl aniline because of the deactivating nature of the -OCF₃ group.

Thermodynamics: Thermodynamic studies on the adsorption of 4-methylaniline onto polymeric resins indicate that the process can be an endothermic coexistence of physical and chemical adsorption. researchgate.net For derivatization reactions of this compound, the stability of intermediates and products would be influenced by the -OCF₃ group. For example, the formation of a positively charged intermediate during electrophilic substitution (a sigma complex) would be thermodynamically less favorable due to the destabilizing effect of the electron-withdrawing group.

| Parameter | Value | Conditions |

|---|---|---|

| Total Rate Coefficient (k_total) | 2.04 × 10⁻¹⁸ T2.07 exp[(11.2 kJ/mol)/RT] cm³/s | 300–2000 K, P = 760 Torr |

| Reaction Order | Second-order | General observation for similar aniline reactions researchgate.net |

| Primary Product Contribution | >70% (NH-C₆H₄-CH₃ radical) | - |

This data pertains to 4-methyl aniline and serves as a model for understanding the kinetics of related compounds.

Catalyst Design Principles for Reactions Utilizing this compound

Effective catalyst design is paramount for achieving high selectivity and yield in reactions involving the sterically hindered and electronically complex this compound. The design principles depend on the specific transformation desired, whether it is C-N coupling, C-H activation, or C-F functionalization.

For C-N Coupling and Related Cross-Coupling Reactions: Palladium and nickel complexes are widely used. The choice of ligand is critical. Bidentate phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), are effective in nickel-catalyzed coupling reactions of fluoro-aromatics with Grignard reagents. mdpi.com For palladium-catalyzed reactions, bulky electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. For instance, Pd(dppf)Cl₂ is an effective catalyst for certain coupling reactions involving substituted anilines.

For C-H Activation: Palladium catalysis is a leading strategy. The design often relies on a directing group to position the catalyst. For meta-C-H chlorination of aniline derivatives, a combination of a palladium catalyst (e.g., Pd(PhCN)₂Cl₂) and a specially designed pyridone-based ligand has been shown to be crucial for success. nih.gov The ligand's structure is optimized to facilitate the C-H activation step and prevent catalyst deactivation. Silver salts, such as Ag₂CO₃, are sometimes required as oxidants in the catalytic cycle. nih.gov

For C-F Activation: The design of catalysts for selective C-F bond activation is an ongoing area of research. Systems often employ electron-rich, low-valent transition metals (Ni, Pd, Cu). rsc.orgmdpi.com The challenge lies in controlling the selectivity for monofunctionalization. rsc.org Catalyst design may involve using a combination of metals (e.g., Pd/Cu) that operate through a cooperative mechanism to achieve the desired transformation under milder conditions. rsc.org

| Reaction Type | Catalyst System | Substrate Type | Reference |

|---|---|---|---|

| Cross-Coupling | NiCl₂(dppp) | Fluoro-aromatics | mdpi.com |

| Coupling | Pd(Dppf)Cl₂ / Na₂CO₃ | Substituted anilines | |

| meta-C-H Chlorination | Pd(PhCN)₂Cl₂ / Pyridone Ligand / Ag₂CO₃ | Aniline derivatives | nih.gov |

| C-F Reduction | Palladium and Copper co-catalysis | Trifluoromethyl arenes | rsc.org |

Derivatization and Functionalization Strategies of 4 Methyl 2 Trifluoromethoxy Aniline

Amine Functional Group Transformations

The nucleophilic amino group is a primary site for derivatization, readily participating in reactions that form new nitrogen-carbon and nitrogen-sulfur bonds.

Acylation and Sulfonylation Reactions

The reaction of the primary amine of 4-methyl-2-(trifluoromethoxy)aniline with acylating or sulfonylating agents is a fundamental transformation. Acylation, typically performed with acyl chlorides or anhydrides, yields stable amide derivatives. While specific examples for this compound are not prevalent in readily available literature, the general reaction is analogous to the acetylation of other anilines, which serves to protect the amine or introduce new functional moieties.

Sulfonylation involves the reaction of the aniline (B41778) with a sulfonyl chloride to form a sulfonamide. A related and modern transformation is the synthesis of sulfonimidamides, which are bioisosteres of sulfonamides. Anilines can react with sulfonimidoyl fluorides in the presence of a Lewis acid catalyst like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) to yield chiral sulfonimidamides. nih.gov This reaction proceeds efficiently at room temperature, often reaching high conversion within hours. nih.gov

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type |

| Aniline Derivative | Sulfonimidoyl fluoride (B91410) | Ca(NTf₂)₂, Room Temp. | Chiral Sulfonimidamide |

Alkylation and Arylation Reactions

The nitrogen atom of this compound can be functionalized through alkylation or arylation. N-alkylation can introduce simple alkyl chains, while N-arylation forms diarylamines, a common structural motif in pharmaceuticals and organic materials.

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for N-arylation. wuxiapptec.comlibretexts.org This reaction couples an amine with an aryl halide or triflate. For a substrate like this compound, this method allows for the synthesis of a diverse range of diarylamines under relatively mild conditions. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields, particularly with the sterically hindered and electronically modified substrate. wuxiapptec.comacs.org Catalytic systems based on ligands like BrettPhos or tBuXPhos are often effective for coupling primary anilines. acs.org

| Aniline | Coupling Partner | Catalyst System | Product | Typical Yield |

| 4-Methyl-N-phenylaniline | Aryl Chloride/Triflate | BrettPhos Pd G3 / BrettPhos | N-Aryl-4-methylaniline | 98-99% acs.org |

| Primary Anilines | Aryl Halides | Pd(OAc)₂ / Ligand | Diarylamine | Good to Excellent libretexts.org |

Formation of Heterocyclic Compounds

The aniline moiety is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinoline Synthesis: Substituted anilines like this compound can be used to construct the quinoline scaffold, a core structure in many biologically active compounds. pharmaguideline.com The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a common method. researchgate.net For an aniline without an ortho-carbonyl group, other strategies like the Combes or Skraup synthesis can be employed, which involve condensation with 1,3-dicarbonyl compounds or glycerol, respectively. pharmaguideline.com For instance, the reaction of a substituted aniline with a β-ketoester can lead to the formation of a quinolone, a subclass of quinolines.

Benzimidazole Synthesis: To form a benzimidazole, this compound must first be converted into a 1,2-diaminobenzene derivative (an ortho-phenylenediamine). This can be achieved by nitration of the aniline followed by reduction of the nitro group. The resulting diamine can then undergo condensation with an aldehyde or carboxylic acid to form the benzimidazole ring. This cyclization is a robust method for creating a wide array of substituted benzimidazoles, which are of significant interest in medicinal chemistry. researchgate.netnih.govijpbs.com

| Starting Material | Reagent(s) | Heterocyclic Product | Synthetic Method |

| Substituted Aniline | β-Ketoester | Quinolone | Conrad–Limpach–Knorr pharmaguideline.com |

| Substituted Aniline | 1,3-Dicarbonyl Compound | Quinoline | Combes Synthesis pharmaguideline.com |

| ortho-Phenylenediamine derivative | Aldehyde / Carboxylic Acid | Benzimidazole | Condensation researchgate.net |

Aromatic Ring Functionalization

Functionalization can also be directed to the carbon atoms of the benzene (B151609) ring, either through electrophilic substitution or through metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the combined electronic effects of the three substituents: the amino (-NH₂), the methyl (-CH₃), and the trifluoromethoxy (-OCF₃) groups.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director. wikipedia.org

Methyl Group (-CH₃): A weakly activating group and an ortho, para-director.

Trifluoromethoxy Group (-OCF₃): A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. youtube.com

The directing effect is dominated by the most activating substituent, which is the amino group. wikipedia.org Therefore, incoming electrophiles will be directed to the positions ortho and para to the amine. The para position (C4) is already occupied by the methyl group. The two ortho positions are C1 and C3. The C1 position is blocked by the trifluoromethoxy group. The C3 position is sterically hindered by the adjacent methyl and trifluoromethoxy groups. This leaves the C5 position as the most electronically activated and sterically accessible site for electrophilic attack. Halogenation or nitration would thus be expected to yield the 5-substituted product predominantly. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on an aromatic ring. youtube.com To utilize these reactions for functionalizing the ring of this compound, a halogen atom must first be introduced, typically via electrophilic aromatic substitution as described above.

For example, a 5-bromo-4-methyl-2-(trifluoromethoxy)aniline derivative could serve as a substrate in a Suzuki-Miyaura cross-coupling reaction. This reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond. nih.govresearchgate.net Similarly, a Heck reaction could be used to couple the aryl bromide with an alkene. beilstein-journals.org These methods provide access to a wide range of biaryl, vinyl, and alkyl-substituted aniline derivatives that would be difficult to synthesize through other routes. The specific conditions, including the palladium source, ligand, and base, must be optimized for the particular substrate and coupling partner. nih.gov

| Substrate | Coupling Partner | Reaction Name | Catalyst System | Product Type |

| 5-Bromo-4-methyl-2-(trifluoromethoxy)aniline | Arylboronic acid | Suzuki-Miyaura | Pd catalyst, ligand, base | 5-Aryl-4-methyl-2-(trifluoromethoxy)aniline |

| 5-Bromo-4-methyl-2-(trifluoromethoxy)aniline | Alkene | Heck | Pd catalyst, ligand, base | 5-Vinyl-4-methyl-2-(trifluoromethoxy)aniline |

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of aromatic rings. While specific studies on the direct C-H functionalization of this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from established methodologies on similarly substituted anilines. The electron-donating methyl group and the electron-withdrawing trifluoromethoxy group, along with the directing capabilities of the amino group, create a unique electronic and steric environment that can be exploited for selective C-H activation.

Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and iron, are at the forefront of C-H functionalization. For a substrate like this compound, these catalysts can be directed by the amino group or a derivative thereof to achieve regioselective functionalization.

Potential C-H Functionalization Reactions:

| Catalyst System | Potential Reaction | Expected Regioselectivity |

| Palladium (e.g., Pd(OAc)₂) | Arylation, Olefination | ortho to the amino group |

| Rhodium (e.g., [RhCp*Cl₂]₂) | Alkenylation, Annulation | ortho to the amino group |

| Iron (e.g., FeCl₃) | Amination, Alkylation | Dependent on directing group and reaction conditions |

Strategic Application as a Building Block in Complex Chemical Synthesis

The trifluoromethoxy group is a highly sought-after substituent in modern drug discovery and materials science due to its unique properties. It is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved biological activity or material performance. mdpi.comnih.govresearchgate.net As such, this compound serves as a valuable precursor for introducing this key functional group into more complex structures.

Precursor in Pharmaceutical Intermediate Synthesis

The incorporation of trifluoromethyl and trifluoromethoxy groups is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. mdpi.comnih.govnih.gov While specific pharmaceuticals directly synthesized from this compound are not prominently disclosed, the structural motif is present in various classes of biologically active compounds. Trifluoromethylanilines, in general, are important intermediates for a range of pharmaceuticals, including herbicides and insecticides. google.com

The aniline functionality of this compound provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. Common reactions include amide bond formation, diazotization followed by substitution, and transition metal-catalyzed cross-coupling reactions. These transformations enable the synthesis of a wide array of pharmaceutical intermediates.

Examples of Pharmaceutical Scaffolds Incorporating Substituted Anilines:

| Pharmaceutical Class | General Structure | Relevance of the Aniline Moiety |

| Kinase Inhibitors | Often contain an aniline or anilino-quinazoline core | The aniline nitrogen acts as a key hydrogen bond donor/acceptor for binding to the kinase hinge region. |

| Anti-inflammatory Drugs | Various heterocyclic structures | The aniline can be a precursor to heterocycles or part of a pharmacophore. |

| Antiviral Agents | Nucleoside and non-nucleoside inhibitors | The aniline can be modified to mimic natural nucleobases or interact with viral enzymes. |

The presence of the trifluoromethoxy group can significantly impact the binding affinity and metabolic stability of the final drug molecule, making this compound a desirable starting material for the synthesis of next-generation therapeutics. mdpi.comresearchgate.net

Component in Agrochemical Development

The agrochemical industry heavily relies on fluorinated compounds to develop effective and selective pesticides. semanticscholar.org The trifluoromethyl group, in particular, is a common feature in many commercial herbicides and insecticides. wikipedia.org Trifluoromethylanilines are key intermediates in the synthesis of numerous agrochemically active compounds. google.com

The unique combination of substituents in this compound makes it a promising candidate for the development of novel agrochemicals. The trifluoromethoxy group can enhance the biological activity and penetration of the active ingredient into the target pest, while the methyl group can be a site for metabolic degradation in non-target organisms, potentially leading to improved selectivity.

While specific agrochemicals derived directly from this compound are not widely publicized, the general class of trifluoromethylanilines is used in the synthesis of various crop protection agents. googleapis.com For instance, trifluralin is a well-known herbicide containing a trifluoromethylaniline core. wikipedia.org The development of new agrochemicals often involves the screening of libraries of compounds derived from versatile building blocks like this compound.

Utility in Advanced Materials Chemistry

Fluorinated polymers and organic electronic materials often exhibit unique and desirable properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netnih.gov The trifluoromethoxy group can impart low surface energy and hydrophobicity to polymers, while also influencing the electronic properties of organic semiconductors. researchgate.net

Aniline derivatives are common precursors for the synthesis of conductive polymers like polyaniline and can also be incorporated into more complex organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.gov The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. rsc.org

Computational Chemistry and Theoretical Characterization of 4 Methyl 2 Trifluoromethoxy Aniline

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a fundamental aspect of computational chemistry, providing valuable insights into molecular structure, bonding, and electronic properties. These predictions are typically achieved using methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). However, for 4-Methyl-2-(trifluoromethoxy)aniline, the specific data for the following parameters have not been reported in scientific literature.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Vibrational frequency calculations are employed to predict the infrared and Raman spectra of a molecule. These theoretical spectra help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectroscopy. Such calculations for this compound, which would provide predicted wavenumber and intensity data for its fundamental vibrational modes, are not available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of 1H and 13C NMR chemical shifts is a powerful tool for confirming molecular structures. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. There are currently no published theoretical NMR chemical shift predictions for this compound.

UV-Vis Spectral Predictions and Electronic Transitions

TD-DFT calculations are utilized to predict the electronic absorption spectra (UV-Vis) of a molecule. These calculations provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., HOMO to LUMO transitions). This information is crucial for understanding the electronic structure and photophysical properties of a compound. For this compound, such theoretical UV-Vis spectral data and analysis of its electronic transitions are not documented in the literature.

Advanced Spectroscopic and Analytical Methodologies for 4 Methyl 2 Trifluoromethoxy Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Methyl-2-(trifluoromethoxy)aniline, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton (¹H) NMR Techniques for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy group. The splitting patterns (e.g., doublets, triplets) of these aromatic signals, governed by spin-spin coupling, would reveal the substitution pattern on the benzene (B151609) ring. The methyl group would likely appear as a singlet, and the amine protons as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.2 | Multiplet |

| NH₂ | 3.5 - 4.5 | Broad Singlet |

| CH₃ | 2.2 - 2.4 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display signals for each unique carbon atom in the aromatic ring, the methyl group, and the carbon of the trifluoromethoxy group. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents. The carbon attached to the trifluoromethoxy group is expected to show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-OCF₃ | 145 - 155 |

| Aromatic CH | 115 - 130 |

| Aromatic C-CH₃ | 125 - 135 |

| OCF₃ | 120.5 (quartet) |

| CH₃ | 15 - 25 |

Fluorine-19 (¹⁹F) NMR for Trifluoromethoxy Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group and provides direct evidence for its presence in the molecule.

Two-Dimensional NMR Methodologies (HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH groups in the molecule.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Crucially, the strong absorption bands corresponding to the C-F and C-O stretching of the trifluoromethoxy group would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch (OCF₃) | 1100 - 1300 | Strong |

| C-O Stretch (OCF₃) | 1000 - 1100 | Strong |

Raman Spectroscopy for Molecular Vibrations

The analysis would focus on identifying key vibrational bands corresponding to:

Aromatic Ring Vibrations: The benzene ring would produce a series of characteristic bands. C-C stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region. Ring "breathing" modes, which are sensitive to the substitution pattern, would also be expected.

Aniline (B41778) Group Vibrations: The N-H stretching vibrations of the primary amine group (-NH₂) are expected to produce distinct peaks, typically in the 3300-3500 cm⁻¹ range. The N-H bending (scissoring) mode would likely be observed around 1600 cm⁻¹.

Methyl Group Vibrations: The methyl (-CH₃) group would exhibit symmetric and asymmetric C-H stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively. C-H bending modes would appear at lower frequencies.

Trifluoromethoxy Group Vibrations: The C-F stretching vibrations within the -OCF₃ group are typically strong and appear in the 1000-1300 cm⁻¹ region. The C-O stretching vibration associated with this group would also be a key identifier.

Although specific experimental data for this compound is not available, analysis of related compounds like 4-methyl-2-nitroaniline (B134579) has been performed, demonstrating the utility of Raman spectroscopy in identifying functional groups and determining crystal structure. researchgate.net A hypothetical data table for the expected prominent Raman shifts is presented below.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric/Asymmetric Stretch | Aniline (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | Methyl (-CH₃) | 2870 - 2960 |

| C=C Aromatic Stretch | Benzene Ring | 1400 - 1650 |

| N-H Bending | Aniline (-NH₂) | ~1600 |

| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1000 - 1300 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (molecular formula C₈H₈F₃NO), the exact molecular weight is approximately 191.15 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals, providing structural clues. Key fragmentation pathways could include:

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 176.

Loss of the trifluoromethoxy group (-OCF₃): Cleavage of the C-O bond could lead to fragments corresponding to the loss of this group.

Fragmentation of the aniline ring: Complex fragmentation patterns involving the aromatic ring structure are also possible.

While a specific mass spectrum for this compound is not available in the searched literature, studies on related compounds like 4-trifluoromethoxyaniline have utilized mass spectrometry to identify metabolites. nih.gov A table of predicted key ions is provided below.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M]⁺ | 191 | Molecular Ion |

| [M-CH₃]⁺ | 176 | Loss of a methyl radical |

| [C₇H₅F₃NO]⁺ | 176 | Fragment from methyl loss |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecular structure.

The analysis would reveal:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Molecular Conformation: The precise arrangement of the methyl, amine, and trifluoromethoxy substituents on the aniline ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the amine group or other non-covalent interactions that stabilize the crystal packing.

No published crystal structure for this compound was found. However, crystallographic studies have been conducted on analogous molecules, such as 4-Methoxy-3-(trifluoromethyl)aniline, revealing details about their crystal structures and intermolecular hydrogen-bonding interactions. chemsrc.com A hypothetical table of crystallographic parameters is shown below.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₈F₃NO |

| Formula Weight | 191.15 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Example: 8.5 |

| b (Å) | Example: 12.1 |

| c (Å) | Example: 9.3 |

| α (°) | 90 |

| β (°) | Example: 105.2 |

| γ (°) | 90 |

| Volume (ų) | Example: 925.6 |

| Z | 4 |

(Note: The values in the table are illustrative examples and not based on experimental data.)

Environmental Transformation Pathways of Trifluoromethoxy Substituted Anilines

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of chemical compounds through non-biological processes such as photodegradation, hydrolysis, and chemical reduction.

Photodegradation, the breakdown of chemicals by light, is a potential transformation pathway for 4-Methyl-2-(trifluoromethoxy)aniline in the environment. While specific studies on this particular compound are limited, research on other aromatic compounds suggests that sunlight, particularly UV radiation, can induce photochemical reactions. These reactions can lead to the formation of various transformation products. The presence of the trifluoromethoxy group can influence the electronic properties of the aniline (B41778) ring, potentially affecting the rate and mechanism of photodegradation. For some organic pollutants, photodegradation can be a significant removal mechanism in sunlit surface waters.

Hydrolysis is a chemical reaction with water that can break down certain chemical structures. The trifluoromethoxy group is generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a major degradation pathway for this compound.

Chemical reduction can occur in anaerobic environments like sediments. While some halogenated anilines can undergo reductive dehalogenation, the carbon-fluorine bonds in the trifluoromethoxy group are very strong, making reductive defluorination challenging. However, other parts of the molecule could potentially undergo reduction under specific environmental conditions. One study noted the potential for reductive deamination of halogenated anilines as a novel step in their anaerobic microbial degradation. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation, primarily carried out by microorganisms, is a key process in the environmental breakdown of many organic compounds.

The biodegradation of aniline and its derivatives has been the subject of numerous studies. nih.govresearchwithrutgers.comnih.govresearchgate.net Microorganisms can utilize these compounds as sources of carbon and nitrogen. nih.govnih.govresearchgate.net The initial step in the aerobic degradation of aniline often involves oxidation by enzymes to form catechol, which is then further metabolized. nih.gov

However, the presence of the trifluoromethyl group (-CF3), and by extension the trifluoromethoxy group (-OCF3), can significantly hinder biodegradation. The high strength of the C-F bond makes these groups resistant to microbial attack. mdpi.com While microorganisms might be able to transform other parts of the this compound molecule, the trifluoromethoxy group is likely to be more persistent. mdpi.com

| Microbial Degradation of Aniline | |

| Organism Type | Bacteria and Fungi |

| Initial Step | Oxidation to Catechol |

| Influencing Factors | pH, Temperature, Presence of other nutrients |

| Inhibitors | Heavy metal ions (e.g., Co2+, Zn2+, Ni2+, Mn2+, Cu2+) nih.govresearchgate.net |

This table summarizes general findings on aniline degradation, which may provide insights into the potential pathways for this compound.

Specific enzymes, such as aniline dioxygenase and catechol 2,3-dioxygenase, are crucial in the microbial degradation of aniline. nih.gov These enzymes are often inducible, meaning their production is triggered by the presence of the substrate. nih.gov The efficiency of these enzymes on a substituted aniline like this compound would depend on the enzyme's substrate specificity. The size and electronic properties of the methyl and trifluoromethoxy groups could sterically hinder the binding of the molecule to the enzyme's active site, potentially slowing down the degradation rate compared to unsubstituted aniline.

Modeling and Prediction of Environmental Fate

In the absence of extensive experimental data for this compound, computational models are valuable tools for predicting its environmental behavior. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can estimate key physicochemical properties and degradation half-lives. ncsu.edudiva-portal.orgnih.gov

These models use the molecular structure of a compound to predict its fate in different environmental compartments like air, water, and soil. ncsu.edudiva-portal.orgnih.gov For example, fugacity-based multimedia mass-balance models can assess the likely environmental distribution of a chemical. diva-portal.orgnih.gov While these models are associated with uncertainties, they provide a preliminary assessment that can guide further experimental research and risk assessment. nih.gov

| Predicted Environmental Fate Parameters | Significance |

| Degradation Half-life | Persistence in air, water, and soil. ncsu.edudiva-portal.orgnih.gov |

| Physicochemical Properties | Influences mobility and distribution in the environment. ncsu.edudiva-portal.orgnih.gov |

| Overall Persistence (POV) and Long-Range Transport Potential (LRTP) | Indicates the potential for widespread environmental contamination. diva-portal.orgnih.gov |

This table highlights key parameters that can be estimated using environmental fate models.

Future Directions and Emerging Research Avenues for 4 Methyl 2 Trifluoromethoxy Aniline

Development of Novel Catalytic Systems for Efficient Synthesis

One promising direction is the exploration of transition metal-catalyzed C-H activation and trifluoromethoxylation. Catalysts based on palladium, copper, or rhodium could potentially enable the direct introduction of the trifluoromethoxy group onto a 4-methylaniline precursor in a single, atom-economical step. Furthermore, the development of asymmetric catalytic systems could provide enantiomerically enriched derivatives, which are often crucial for pharmaceutical applications. nih.gov

Another avenue of investigation lies in photoredox catalysis. mdpi.com Visible-light-mediated reactions offer a milder and more sustainable alternative to traditional methods. The development of novel photocatalysts could facilitate the trifluoromethoxylation of the aniline (B41778) scaffold under ambient conditions, minimizing the need for harsh reagents and high temperatures. Research into flow chemistry platforms for these catalytic reactions could also enable safer, more scalable, and continuous manufacturing processes.

Key research objectives in this area will include:

Catalyst Design: Synthesis and screening of novel ligands and metal complexes to achieve high regioselectivity and catalytic turnover.

Mechanistic Studies: Elucidation of reaction mechanisms to optimize catalyst performance and reaction conditions.

Substrate Scope: Investigation of the catalyst's tolerance to a wide range of functional groups on the aniline starting material.

Exploration of Advanced Materials Science Applications Beyond Established Uses

While fluorinated compounds are known for their use in polymers with desirable properties like thermal stability and chemical resistance, the specific potential of 4-Methyl-2-(trifluoromethoxy)aniline in advanced materials remains largely untapped. nih.govresearchgate.net Future research is poised to explore its incorporation into novel polymers and functional materials with tailored properties.

The unique combination of the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group can impart specific electronic and dielectric properties to polymers derived from this aniline. This makes it a compelling candidate for applications in:

High-Performance Dielectrics: Incorporation into polymers for use in capacitors, insulators, and other electronic components where low dielectric loss and high dielectric strength are critical.

Organic Electronics: As a building block for organic semiconductors, charge-transport materials in organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. The trifluoromethoxy group can influence the energy levels and charge mobility of the resulting materials.

Smart Materials: Development of stimuli-responsive polymers that change their properties in response to external triggers such as temperature, pH, or light. The polarity and hydrogen-bonding capabilities of the aniline moiety can be exploited for this purpose.

| Potential Application Area | Key Property Conferred by this compound | Example Material Class |

|---|---|---|

| High-Performance Dielectrics | Low dielectric constant, high thermal stability | Polyimides, Polyesters |

| Organic Electronics | Tunable electronic properties, improved charge transport | Conducting Polymers, Organic Semiconductors |

| Smart Materials | Stimuli-responsive behavior | Hydrogels, Shape-Memory Polymers |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. ucla.eduiscientific.orgnih.gov For this compound, these computational tools can significantly accelerate its development and application.

ML models can be trained on existing data for fluorinated compounds to predict a range of properties for this compound and its derivatives, including:

Physicochemical Properties: Solubility, lipophilicity, and boiling point can be estimated, guiding experimental design.

Reactivity: The likelihood of success for various chemical transformations can be predicted, saving time and resources in the lab. For instance, ML algorithms can help identify the optimal catalysts and conditions for its synthesis. rsc.orgacs.org

Biological Activity: Predictive models can screen for potential biological targets and ADME (absorption, distribution, metabolism, and excretion) properties, prioritizing compounds for further investigation in drug discovery. researchgate.net

Furthermore, generative AI models can be employed to design novel derivatives of this compound with desired property profiles. By specifying target characteristics, these models can propose new molecular structures for synthesis and testing, expanding the chemical space around this core scaffold.

Interdisciplinary Research with Biological Systems for Mechanistic Insights (excluding human trial data)

The introduction of a trifluoromethoxy group can significantly alter the interaction of a molecule with biological systems. nih.govmdpi.com Interdisciplinary research, combining chemistry, biology, and computational modeling, will be crucial to understanding the mechanistic basis of these interactions for this compound and its derivatives.

Key areas of non-clinical investigation include:

Enzyme Inhibition Studies: Investigating the ability of this compound and its derivatives to inhibit specific enzymes. The trifluoromethoxy group can act as a bioisostere for other functional groups, potentially leading to potent and selective inhibitors.

Membrane Permeability Assays: The lipophilicity imparted by the trifluoromethoxy group can enhance a molecule's ability to cross cell membranes. In vitro studies using cell cultures can quantify this effect and provide insights into its potential bioavailability.

Protein Binding Studies: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to characterize the binding affinity and thermodynamics of interactions with target proteins. Molecular docking simulations can further elucidate the specific binding modes. mdpi.com

These studies will provide a fundamental understanding of how the unique structural features of this compound influence its behavior in a biological context, guiding the design of new therapeutic agents or biological probes.

Design of Next-Generation Fluorinated Molecular Scaffolds

The this compound core structure represents a valuable starting point for the design of next-generation fluorinated molecular scaffolds. mdpi.com Its functional groups offer multiple points for chemical modification, allowing for the creation of diverse libraries of compounds with a wide range of properties.

Future design strategies will likely focus on:

Scaffold Hopping: Using the this compound scaffold as a template to design novel core structures with similar spatial and electronic properties but different atomic compositions.

Fragment-Based Drug Design: Utilizing the aniline or its derivatives as fragments for building more complex molecules with high binding affinity to biological targets.

Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other groups, such as a methoxy (B1213986) or isopropyl group, to fine-tune the physicochemical and pharmacological properties of a lead compound. researchgate.net

Q & A

Q. How to address conflicting reports on the directing effects of the trifluoromethoxy group?

- Contradictions may stem from differing substitution patterns (e.g., meta vs. para trifluoromethoxy) or competing functional groups. Researchers should:

- Compare studies using identical substitution patterns.

- Conduct kinetic isotope effect (KIE) experiments to identify rate-determining steps.

- Validate predictions with isotopic labeling (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.